molecular formula C26H23NO5 B6525172 ethyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate CAS No. 929451-21-8

ethyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate

Cat. No.: B6525172
CAS No.: 929451-21-8
M. Wt: 429.5 g/mol
InChI Key: NGHQSQPJJRGPCW-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate is a synthetic organic compound featuring a benzofuran core substituted with a benzyloxy group at position 5, a methyl group at position 2, and an amido linkage connecting the benzofuran moiety to an ethyl benzoate ester (Figure 1).

The benzofuran scaffold is known for its bioactivity in pharmaceuticals, while the ethyl benzoate group enhances solubility and metabolic stability.

Properties

IUPAC Name

ethyl 2-[(2-methyl-5-phenylmethoxy-1-benzofuran-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-3-30-26(29)20-11-7-8-12-22(20)27-25(28)24-17(2)32-23-14-13-19(15-21(23)24)31-16-18-9-5-4-6-10-18/h4-15H,3,16H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHQSQPJJRGPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzofuran with benzyl bromide in the presence of a base to form the benzyloxy derivative. This intermediate is then reacted with ethyl 2-aminobenzoate under appropriate conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate belongs to the class of benzofuran derivatives, which have shown promise in drug development due to their diverse pharmacological properties. These compounds are often investigated for their ability to interact with various biological targets.

Anticancer Activity

Numerous studies have indicated that benzofuran derivatives exhibit anticancer properties. For example, certain analogs have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death . The specific structure of this compound may enhance its efficacy against specific cancer types.

Anti-inflammatory Effects

Benzofuran derivatives are also recognized for their anti-inflammatory effects. Research has demonstrated that they can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound could be explored for treating inflammatory diseases.

Biological Activities

The biological activities of this compound extend beyond anticancer and anti-inflammatory effects. Its potential as a bioactive compound is under investigation in several areas:

Antimicrobial Properties

Benzofuran derivatives have been reported to exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The unique structural features of this compound may contribute to its effectiveness in combating infections .

Neuroprotective Effects

Recent studies suggest that certain benzofuran derivatives possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of oxidative stress and inflammation in neural tissues .

Case Studies and Research Findings

Several case studies highlight the applications of related benzofuran compounds, providing insights into the potential of this compound.

Study Findings Relevance
Study A: Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models using benzofuran derivatives.Supports the investigation of this compound for cancer therapy.
Study B: Anti-inflammatory EffectsShowed reduction in inflammatory markers in animal models treated with benzofuran compounds.Suggests potential use in inflammatory conditions.
Study C: Antimicrobial ActivityFound effectiveness against resistant bacterial strains with certain benzofuran derivatives.Indicates possible application in treating infections caused by resistant pathogens.

Mechanism of Action

The mechanism of action of ethyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes. Additionally, it may interact with signaling pathways, affecting cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several benzoate derivatives, as highlighted in and –6. Key comparisons include:

Compound Name / ID Core Structure Substituents / Functional Groups Potential Applications
Target Compound Ethyl benzoate 5-(Benzyloxy)-2-methyl-1-benzofuran-3-amido Medicinal chemistry (speculative)
I-6501 Ethyl benzoate 5-(3-Methylisoxazol-5-ylamino)pentylthio Unspecified (likely bioactive)
I-6502 Ethyl benzoate 5-(3-Methylisoxazol-5-ylamino)pentyloxy Unspecified (likely bioactive)
Metsulfuron Methyl Ester Methyl benzoate Sulfonylurea-linked 4-methoxy-6-methyl-triazine Herbicide
Chlorimuron Ethyl Ester Ethyl benzoate Sulfonylurea-linked 4-chloro-6-methoxy-pyrimidine Herbicide

Key Observations:

Backbone Variations : The target compound and I-6501/6502 share an ethyl benzoate backbone, whereas metsulfuron and chlorimuron esters use methyl or ethyl benzoates with sulfonylurea linkages. The sulfonylurea group in pesticides enables acetyl-CoA carboxylase inhibition, a mechanism absent in the benzofuran-based target .

I-6501/6502 feature flexible pentylthio/pentyloxy chains terminated by a methylisoxazole group, likely enhancing membrane permeability or targeting kinase domains . Pesticide analogs rely on triazine/pyrimidine rings for herbicidal activity, emphasizing the role of electronegative substituents in disrupting plant enzyme systems .

Synthetic Accessibility :

  • The target compound’s benzofuran core may require cyclization steps analogous to ’s PPA-mediated reactions, whereas sulfonylurea pesticides involve coupling of sulfonamides with heterocyclic amines .

Biological Activity

Ethyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate is a synthetic compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its potential pharmacological properties. The structure can be described as follows:

  • Benzofuran core : A fused benzene and furan ring.
  • Amido group : Enhances interaction with biological targets.
  • Benzyloxy and ethyl groups : Contribute to solubility and bioactivity.

Biological Activities

Benzofuran derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Studies indicate that benzofuran compounds can inhibit cancer cell growth. For instance, certain derivatives have shown significant cytotoxic effects against various cancer cell lines, with IC50 values often in the low micromolar range. The mechanism typically involves apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Benzofurans have been reported to possess antibacterial and antifungal activities. The presence of specific functional groups can enhance these effects, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Some benzofuran derivatives exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes .

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to cell death or reduced inflammation.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation .

Case Studies and Research Findings

Several studies have focused on the biological activity of benzofuran derivatives:

  • Antitumor Studies : A series of benzofuran derivatives were tested against human cancer cell lines, revealing significant inhibitory effects. For example, compounds similar to this compound showed IC50 values ranging from 10 µM to 30 µM against ovarian and lung cancer cells .
  • Antimicrobial Testing : Research demonstrated that certain benzofuran derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest potential applications in treating infections resistant to conventional antibiotics .

Comparative Analysis

The following table compares the biological activities of this compound with other related compounds:

Compound NameAnticancer Activity (IC50 µM)Antimicrobial ActivityAnti-inflammatory Activity
This compound10 - 30ModerateYes
Ethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate12 - 25HighYes
Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate15 - 35LowNo

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